molecular formula C3Cl3F2NO B14602204 1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane CAS No. 58373-49-2

1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane

Cat. No.: B14602204
CAS No.: 58373-49-2
M. Wt: 210.39 g/mol
InChI Key: HVKOJECGEGSEOA-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane: is a chemical compound with the molecular formula C3HCl3F2NO It is characterized by the presence of three chlorine atoms, two fluorine atoms, and an isocyanate group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane typically involves the reaction of 1,1,1-Trichloro-2,2-difluoroethane with phosgene (COCl2) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), at a temperature range of 50-70°C. The reaction proceeds as follows:

C3HCl3F2+COCl2C3HCl3F2NCO+HCl\text{C3HCl3F2} + \text{COCl2} \rightarrow \text{C3HCl3F2NCO} + \text{HCl} C3HCl3F2+COCl2→C3HCl3F2NCO+HCl

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other halogens or functional groups.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

    Addition Reactions: Reagents such as primary amines (RNH2) or alcohols (ROH) are used under mild conditions, typically at room temperature.

Major Products Formed

    Substitution Reactions: Products include various halogenated derivatives of the original compound.

    Addition Reactions: Products include ureas and carbamates, which are valuable intermediates in organic synthesis.

Scientific Research Applications

1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isocyanate functionality into molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals containing isocyanate groups.

    Industry: Utilized in the production of specialty polymers and coatings due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but lacks the isocyanate group.

    1,1,2-Trichloro-1,2,2-trifluoroethane: Contains similar halogenation but different fluorine and chlorine arrangement.

    1,1,1-Trichloro-2,2-difluoroethane: Similar halogenation but lacks the isocyanate group.

Uniqueness

1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane is unique due to the presence of the isocyanate group, which imparts distinct reactivity and applications compared to its halogenated counterparts. This makes it valuable in specialized chemical syntheses and industrial applications.

Properties

CAS No.

58373-49-2

Molecular Formula

C3Cl3F2NO

Molecular Weight

210.39 g/mol

IUPAC Name

1,1,1-trichloro-2,2-difluoro-2-isocyanatoethane

InChI

InChI=1S/C3Cl3F2NO/c4-2(5,6)3(7,8)9-1-10

InChI Key

HVKOJECGEGSEOA-UHFFFAOYSA-N

Canonical SMILES

C(=NC(C(Cl)(Cl)Cl)(F)F)=O

Origin of Product

United States

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